methyl3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine atoms at the 3 and 4 positions of the phenyl and pyrazole rings, respectively, and a carboxylate ester group at the 5 position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-amino-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate.
Oxidation: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-methanol.
Scientific Research Applications
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate
- 3-Bromo-1-phenyl-1H-pyrazole-5-carboxylate
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties
Properties
Molecular Formula |
C11H8Br2N2O2 |
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Molecular Weight |
360.00 g/mol |
IUPAC Name |
methyl 5-bromo-2-(4-bromophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)9-6-10(13)14-15(9)8-4-2-7(12)3-5-8/h2-6H,1H3 |
InChI Key |
DCZBSMWSMGHLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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